- Fluorine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Cas no 928-68-7 (6-Methyl-2-heptanone)

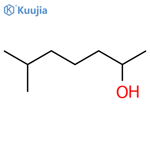

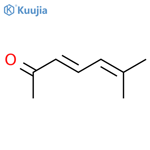

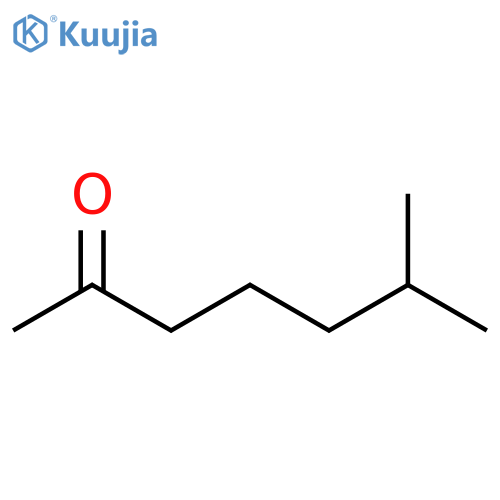

6-Methyl-2-heptanone structure

상품 이름:6-Methyl-2-heptanone

6-Methyl-2-heptanone 화학적 및 물리적 성질

이름 및 식별자

-

- 6-Methylheptan-2-one

- Methyl 4-Methylpentyl Ketone

- 2-Heptanone, 6-methyl-

- 6-Methyl-2-heptanone

- Isooctan-2-one

- Methyl isohexyl ketone

- NSC 39665

- 6-Methyl-2-heptanone (ACI)

- 2-Isooctanone

- 2-Methyl-6-heptanone

- 6-Methylhept-2-one

-

- MDL: MFCD00026527

- 인치: 1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3

- InChIKey: DPLGXGDPPMLJHN-UHFFFAOYSA-N

- 미소: O=C(CCCC(C)C)C

계산된 속성

- 정밀분자량: 128.12000

- 동위원소 질량: 128.120115130 g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 4

- 복잡도: 84.6

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 3

- 표면전하: 0

- 분자량: 128.21

- 토폴로지 분자 극성 표면적: 17.1Ų

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

- 색과 성상: 무색 액체

- 밀도: 0.8203 g/cm3 (20 ºC)

- 융해점: -32.24°C (estimate)

- 비등점: 171°C

- 플래시 포인트: 44.6±7.5 ºC,

- 굴절률: 1.4171 (589.3 nm 20 ºC)

- 용해도: 미용성(2.7g/l)(25ºC),

- PSA: 17.07000

- LogP: 2.40170

- 용해성: 에탄올, 에틸에테르, 아세톤, 벤젠에 용해된다.

6-Methyl-2-heptanone 보안 정보

-

기호:

- 제시어:경고

- 피해 선언: H226

- 경고성 성명: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 위험물 운송번호:UN 1224

- 위험 범주 코드: 10-36

- 보안 지침: S16

-

위험물 표지:

- 패키지 그룹:III

- 보안 용어:3.2

- 위험 등급:3.2

- 포장 등급:III

- 위험 용어:R10

6-Methyl-2-heptanone 세관 데이터

- 세관 번호:2914190090

- 세관 데이터:

?? ?? ??:

2914190090개요:

2914190090 기타 산소기단을 함유하지 않은 무환케톤.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914190090 다른 산소 관능단을 가지고 있지 않은 아세톤.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

6-Methyl-2-heptanone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0700-25ML |

6-Methyl-2-heptanone |

928-68-7 | >98.0%(GC) | 25ml |

¥1080.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL279-5ml |

6-Methyl-2-heptanone |

928-68-7 | 98.0%(GC) | 5ml |

¥762.0 | 2022-06-10 | |

| Chemenu | CM343383-25g |

6-Methyl-2-heptanone |

928-68-7 | 95%+ | 25g |

$282 | 2023-02-01 | |

| Chemenu | CM343383-5g |

6-Methyl-2-heptanone |

928-68-7 | 95%+ | 5g |

$73 | 2023-02-01 | |

| Enamine | EN300-72298-2.5g |

6-methylheptan-2-one |

928-68-7 | 95% | 2.5g |

$47.0 | 2023-02-12 | |

| Enamine | EN300-72298-100.0g |

6-methylheptan-2-one |

928-68-7 | 95% | 100.0g |

$775.0 | 2023-02-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-482921-5 g |

6-Methyl-2-heptanone, |

928-68-7 | 5g |

¥3,610.00 | 2023-07-11 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158865-5ML |

6-Methyl-2-heptanone |

928-68-7 | >98.0%(GC) | 5ml |

¥542.90 | 2023-09-02 | |

| TRC | M311915-10g |

6-Methyl-2-heptanone |

928-68-7 | 10g |

$ 523.00 | 2023-09-07 | ||

| Apollo Scientific | OR922705-10g |

6-Methyl-2-heptanone |

928-68-7 | 95% | 10g |

£280.00 | 2023-09-01 |

6-Methyl-2-heptanone 합성 방법

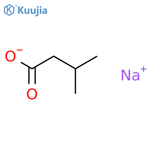

합성회로 1

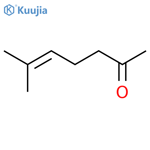

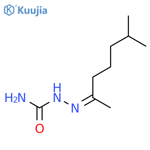

합성회로 2

반응 조건

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Methyl isobutyl ketone , Water ; 15 bar, rt; rt → 105 °C

1.2 3 h, 105 - 110 °C; 1 h, 20 bar, 105 - 110 °C

1.2 3 h, 105 - 110 °C; 1 h, 20 bar, 105 - 110 °C

참조

- Improved process for the production of 6-methylheptan-2-one, World Intellectual Property Organization, , ,

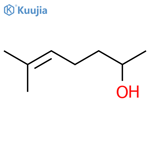

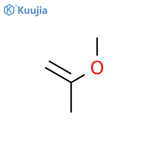

합성회로 3

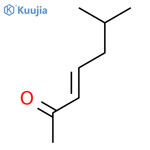

합성회로 4

반응 조건

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Glycerol , Water ; rt → 120 °C; 15 bar, 120 °C

1.2 3 h, 120 - 125 °C

1.2 3 h, 120 - 125 °C

참조

- Process for production of 6-methylheptanone, World Intellectual Property Organization, , ,

합성회로 5

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Sodium triethylborohydride Catalysts: Di-μ-hydroxyhexa-μ3-hydroxyhexakis[μ6-[[4′,4′′′,4′′′′′,4′′′′′′′-methanetetraylte… (reaction products with cobalt dichloride) Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ; 18 h, 40 bar, rt

1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ; 18 h, 40 bar, rt

참조

- Single-Site Cobalt Catalysts at New Zr8(μ2-O)8(μ2-OH)4 Metal-Organic Framework Nodes for Highly Active Hydrogenation of Alkenes, Imines, Carbonyls, and Heterocycles, Journal of the American Chemical Society, 2016, 138(37), 12234-12242

합성회로 8

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 MPa, 40 °C

참조

- Application of single atom metal loaded catalyst in selective hydrogenation reaction, China, , ,

합성회로 9

반응 조건

1.1 Reagents: Oxalic acid Solvents: Water

참조

- Synthesis of 2-cyclohexyl-6-methylheptane, Journal of the Chemical Society, 1948, 48, 48-9

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Hydrogen Catalysts: Sodium hydroxide , Palladium Solvents: Water

참조

- Process for the production of 6-methylheptan-2-one or homologs from acetone and isovaleraldehyde or homologs., United States, , ,

합성회로 12

반응 조건

1.1 Reagents: Iodobenzene diacetate Catalysts: Ruthenium, [μ-[[2,2′-bipyridine]-5,5′-dicarboxylato(2-)-κN1,κN1′:κO5]]trichloro(… (ruthenium chloride-deficient) Solvents: Dichloromethane ; 2 h, 40 °C

참조

- Ruthenium Complexation in an Aluminium Metal-Organic Framework and its Application in Alcohol Oxidation Catalysis, Chemistry - A European Journal, 2012, 18(48), 15337-15344

합성회로 13

반응 조건

1.1 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Ethyl acetate , Water ; 30 min, rt

참조

- Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium Bromide, Organic Process Research & Development, 2012, 16(5), 1082-1089

합성회로 14

합성회로 15

합성회로 16

반응 조건

1.1 Catalysts: Diphenyl phosphate ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Hydrogen , 2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Catalysts: Palladium ; neutralized, 2 MPa, rt → 40 °C; 2 h, 40 °C

1.2 Reagents: Hydrogen , 2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Catalysts: Palladium ; neutralized, 2 MPa, rt → 40 °C; 2 h, 40 °C

참조

- Preparation of δ-methyl ketone by one-pot method, China, , ,

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Hydrogen Catalysts: Sodium triethylborohydride (reaction products with Zr-MTBC-CoCl) Solvents: Tetrahydrofuran ; 0.75 d, 40 bar, 40 °C

참조

- Stabilization of active metal catalysts at metal-organic framework nodes for highly efficient organic transformations, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]dihydroi… Solvents: Toluene

참조

- Selective dehydrogenation of alcohols and diols catalyzed by a dihydrido iridium PCP pincer complex, Canadian Journal of Chemistry, 2001, 79, 823-829

합성회로 20

6-Methyl-2-heptanone Raw materials

- 6-Methyl-hepten-2-one

- 3-Hepten-2-one,6-methyl-

- 6-methylhepta-3,5-dien-2-one

- Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)-

- 6-Methyl-2-heptanol

- 2-Methoxypropene

- Sulcatol

6-Methyl-2-heptanone Preparation Products

6-Methyl-2-heptanone 관련 문헌

-

Filip Colpaert,Sven Mangelinckx,Maria Teresa Rocchetti,Norbert De Kimpe Org. Biomol. Chem. 2011 9 549

-

Jing Shi,Bowen Hu,Dawei Gong,Shu Shang,Guangfeng Hou,Dafa Chen Dalton Trans. 2016 45 4828

-

Delphine Zanella,Monique Henket,Florence Schleich,Thibaut Dejong,Renaud Louis,Jean-Fran?ois Focant,Pierre-Hugues Stefanuto Analyst 2020 145 5148

-

Lijun Wu,Wei Liu,Jinli Cao,Qianqian Li,Yue Huang,Shungeng Min Anal. Methods 2013 5 1259

928-68-7 (6-Methyl-2-heptanone) 관련 제품

- 84868-02-0(4-(trans-4-Pentylcyclohexyl)cyclohexanone)

- 5432-85-9(4-Isopropylcyclohexanone)

- 61203-83-6(4-Pentylcyclohexanone)

- 40649-36-3(4-propylcyclohexan-1-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 1757-42-2(3-methylcyclopentan-1-one)

- 82832-73-3(4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)

- 2322969-91-3(methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate)

- 2137555-01-0(Thiazole, 5-bromo-2-(3-chloropropyl)-)

- 1261905-99-0(6-Chloro-2-(3-nitrophenyl)benzoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:928-68-7)6-Methyl-2-heptanone

순결:99%

재다:25g

가격 ($):163.0